Duralink HTS
Overview
Description
Duralink HTS, chemically known as Hexamethylene-1,6-bis(thiosulphate), disodium salt, dihydrate, is a compound primarily used in sulfur-based vulcanization systems. It is known for generating hybrid crosslinks that enhance the retention of physical and dynamic properties under anaerobic conditions at elevated temperatures. This compound is non-staining and non-discoloring, making it suitable for various applications in the rubber industry .
Mechanism of Action
Target of Action
Duralink HTS primarily targets sulfur-based vulcanization systems . It is used to generate hybrid crosslinks in these systems, which are crucial for the retention of physical and dynamic properties of the material under anaerobic conditions at elevated temperatures .
Mode of Action
This compound interacts with its targets by generating hybrid crosslinks in sulfur-based vulcanization systems . These crosslinks provide increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures, such as those experienced during overcure, when using high curing temperatures, or during the product’s service life .
Biochemical Pathways
It is known that this compound plays a significant role in thevulcanization process . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials via the addition of sulfur or other equivalent curatives or accelerators.
Pharmacokinetics
It is known that this compound is used in the form of adust-suppressed fine powder , which suggests that it can be easily distributed and mixed into the rubber compounds during the vulcanization process.
Result of Action
The action of this compound results in enhanced properties of the vulcanized rubber. It improves properties that depend upon network characteristics and dynamic mechanical properties, including tear, fatigue, modulus, grip characteristics, and rolling resistance throughout the service life of the article . It also acts as an adhesion promoter to enhance the adhesion between rubber compounds and brass-plated steel reinforcing materials .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and anaerobic conditions . It provides increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures . It is also known to help maintain tire performance and properties during high heat conditions .
Biochemical Analysis
Biochemical Properties
Duralink HTS plays a significant role in biochemical reactions, particularly in the generation of hybrid crosslinks in sulfur-based vulcanization systems . These crosslinks provide increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures .
Cellular Effects
The cellular effects of this compound are primarily observed in its interaction with rubber compounds. It is used to modify the viscoelastic dynamic properties of SBR based compounds .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of thermally stable hybrid crosslinks in sulfur-based vulcanization systems . This process provides excellent dynamic flexibility in NR, IR, SBR, BR and blends of these polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, a slight reduction in scorch safety and modulus and a slight increase in cure time may be observed when using this compound in various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Duralink HTS involves the reaction of hexamethylene diamine with sulfur compounds under controlled conditions. The process typically requires precise temperature and pH control to ensure the formation of the desired thiosulphate groups.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously monitored. The product is then purified and crystallized to obtain the dihydrate form. The final product is usually in the form of a dust-suppressed fine powder to facilitate handling and application .
Chemical Reactions Analysis
Types of Reactions: Duralink HTS primarily undergoes vulcanization reactions, where it forms hybrid crosslinks with sulfur. These reactions are crucial for enhancing the mechanical properties of rubber compounds.
Common Reagents and Conditions: The vulcanization process typically involves sulfur, accelerators, and activators. The reaction conditions include elevated temperatures and anaerobic environments to facilitate the formation of stable crosslinks.
Major Products Formed: The primary products of these reactions are thermally stable hybrid crosslinks that improve the dynamic flexibility, tear resistance, and fatigue properties of rubber compounds .
Scientific Research Applications
Duralink HTS has a wide range of applications in scientific research and industry:
Chemistry: It is used to modify the viscoelastic dynamic properties of rubber compounds, making it essential in the development of high-performance materials.
Biology and Medicine:
Industry: this compound is extensively used as an adhesion promoter to enhance the bonding between rubber compounds and brass-plated steel reinforcing materials. .
Comparison with Similar Compounds
- Hexamethylene-1,6-bis(thiosulphate), disodium salt
- Sulfur-based vulcanization agents
Comparison: Duralink HTS stands out due to its ability to form hybrid crosslinks that are more thermally stable compared to traditional sulfur-based vulcanization agents. This unique property allows for better retention of physical and dynamic properties under extreme conditions, making it a preferred choice for high-performance rubber applications .
Properties
CAS No. |
5719-73-3 |
---|---|
Molecular Formula |
C6H12Na2O6S4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
disodium;1,6-bis(sulfonatosulfanyl)hexane |
InChI |
InChI=1S/C6H14O6S4.2Na/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
QXYKBSYRGILOTK-UHFFFAOYSA-L |
SMILES |
C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+] |
5719-73-3 | |
physical_description |
Other Solid; Dry Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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